(6-Bromo-2-methoxy-1-naphthyl)acetic acid
Beschreibung
BenchChem offers high-quality (6-Bromo-2-methoxy-1-naphthyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-2-methoxy-1-naphthyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMPDZIQTHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357594 | |
| Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329269-13-8 | |
| Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure and molecular weight of (6-Bromo-2-methoxy-1-naphthyl)acetic acid
Technical Guide: (6-Bromo-2-methoxy-1-naphthyl)acetic acid
An In-depth Review of its Chemical Structure, Properties, and Synthetic Rationale
Executive Summary: This technical guide provides a comprehensive overview of (6-Bromo-2-methoxy-1-naphthyl)acetic acid, a substituted naphthalene derivative. While specific experimental data on this compound is limited in peer-reviewed literature, this document consolidates its known identifiers, details its molecular structure, and presents its calculated physicochemical properties. Furthermore, a plausible synthetic pathway is proposed based on established organic chemistry principles and validated procedures for analogous compounds. The guide contextualizes the molecule's potential relevance for researchers in medicinal chemistry and drug development by drawing structural comparisons to the known NSAID metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), the active form of Nabumetone.
Compound Identification and Nomenclature
(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a specific, multi-substituted aromatic carboxylic acid. Its nomenclature is derived from the parent naphthalene ring system, with substituents numbered according to IUPAC conventions.
-
Parent Structure: Naphthalene
-
Principal Functional Group: Acetic acid (-CH₂COOH) at position 1.
-
Substituents:
-
A methoxy group (-OCH₃) at position 2.
-
A bromine atom (-Br) at position 6.
-
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 329269-13-8 .[1][2][]
Chemical Structure and Physicochemical Properties
Molecular Structure
The molecular architecture consists of a bicyclic aromatic naphthalene core. The acetic acid moiety is located on the C1 position, peri to the C8 hydrogen, which may influence its conformational flexibility. The C2-methoxy group is ortho to the acetic acid side chain. The bromine atom is situated on the second aromatic ring at the C6 position, distant from the primary functional groups.
Caption: 2D structure of (6-Bromo-2-methoxy-1-naphthyl)acetic acid.
Physicochemical Data Summary
The following table summarizes the key calculated and identifying properties of the molecule.
| Property | Value | Source/Method |
| CAS Registry Number | 329269-13-8 | [2][] |
| Molecular Formula | C₁₃H₁₁BrO₃ | Calculated |
| Molecular Weight | 295.13 g/mol | Calculated |
| SMILES | COC1=C(C=C2C(=C1)C=C(C=C2)Br)CC(=O)O | Calculated |
| InChI Key | YZVAJCYQSKVTEH-UHFFFAOYSA-N | Calculated |
| InChI | InChI=1S/C13H11BrO3/c1-17-12-7-9-3-2-8(14)4-10(9)11(12)5-6-13(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | Calculated |
Synthetic Considerations
Retrosynthetic Analysis & Proposed Pathway
The most logical disconnection is at the C1-C(acetic) bond, suggesting a late-stage introduction of the acetic acid moiety onto a pre-functionalized naphthalene core. The key intermediate is 6-bromo-2-methoxynaphthalene .
Caption: Proposed high-level synthetic workflow.
Synthesis of Key Intermediate: 6-Bromo-2-methoxynaphthalene
This precursor is a known compound, and its synthesis provides a robust starting point. A validated industrial process involves the direct bromination of 2-methoxynaphthalene.[4]
-
Rationale: The methoxy group at C2 is an ortho-, para-director. Direct bromination of 2-methoxynaphthalene yields a mixture of isomers. A common strategy involves a two-step process to achieve regioselectivity.
-
Protocol Insight: A process described by Galimberti et al. involves the bromination of 2-methoxynaphthalene in acetic or propionic acid to form an intermediate 1,6-dibromo-2-methoxynaphthalene.[4] This is followed by a selective dehalogenation (debromination) at the C1 position by adding metallic iron directly to the reaction medium.[4] This avoids the use of less desirable metals like tin, which was used in older preparations of the parent alcohol, 6-bromo-ß-naphthol.[5]
Introduction of the Acetic Acid Moiety
Attaching the carboxymethyl group (-CH₂COOH) to the C1 position of 6-bromo-2-methoxynaphthalene is the key challenge. The C1 position is sterically hindered by the C8-hydrogen and electronically activated by the C2-methoxy group, making it a viable but potentially challenging site for electrophilic substitution.
-
Plausible Method 1: Friedel-Crafts Acylation & Willgerodt-Kindler Reaction
-
Acylation: React 6-bromo-2-methoxynaphthalene with acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃). This would likely install an acetyl group (-COCH₃) at the C1 position, yielding 1-acetyl-6-bromo-2-methoxynaphthalene.
-
Rearrangement/Oxidation: The resulting acetonaphthone could be converted to the corresponding phenylacetic acid derivative via the Willgerodt-Kindler reaction, which typically uses sulfur and a secondary amine (like morpholine) followed by hydrolysis. A similar approach was used to synthesize the non-brominated analog, 6-MNAA, from 6'-methoxy-2'-acetonaphthone.[6]
-
-
Plausible Method 2: Vilsmeier-Haack Formylation & Subsequent Conversion
-
Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) could introduce a formyl group (-CHO) at the C1 position.
-
Conversion: The resulting aldehyde could then be converted to the acetic acid through a multi-step sequence, such as reduction to the alcohol, conversion to the halide, reaction with cyanide (NaCN), and subsequent hydrolysis of the nitrile.
-
The choice between these methods would depend on optimizing yields and managing the potential for side reactions, with the first method being more direct if the Willgerodt-Kindler conditions are tolerated by the bromo-substituent.
Relevance and Potential Applications in Drug Development
The primary interest in (6-Bromo-2-methoxy-1-naphthyl)acetic acid stems from its close structural relationship to 6-methoxy-2-naphthylacetic acid (6-MNA) .
-
Analog to an Active NSAID Metabolite: 6-MNA is the principal, pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[7][8] 6-MNA functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[9][10] Studies have shown that 6-MNA effectively inhibits both COX-1 and COX-2 isoforms.[9][10]
-
Role of Bromine Substitution: The introduction of a bromine atom is a common strategy in medicinal chemistry for several reasons:
-
Modulating Potency and Selectivity: Halogen atoms can form halogen bonds or alter the electronic properties of the molecule, potentially enhancing its binding affinity and/or selectivity for a biological target.
-
Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes) to increase the compound's metabolic stability and prolong its half-life.
-
Synthetic Handle: The bromine atom can serve as a versatile synthetic handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Given this context, (6-Bromo-2-methoxy-1-naphthyl)acetic acid is a logical target for synthesis and biological evaluation in programs aimed at discovering novel anti-inflammatory agents with potentially improved pharmacokinetic or pharmacodynamic profiles compared to 6-MNA.
Conclusion
(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a well-defined chemical entity with the molecular formula C₁₃H₁₁BrO₃. While detailed experimental protocols and biological activity data are not extensively published, its structure can be confirmed, and its properties can be reliably calculated. A feasible synthetic route can be proposed, leveraging the known chemistry of its precursors. The scientific rationale for its investigation is strong, rooted in its structural analogy to the active metabolite of a clinically used NSAID, positioning it as a compound of interest for researchers in medicinal chemistry and pharmacology.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32176, 6-Methoxy-2-naphthylacetic acid. Available at: [Link]
-
Canudas, N., et al. (2001). Photosensitizing properties of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic non-steroidal anti-inflammatory drug nabumetone. Journal of Photochemistry and Photobiology B: Biology, 64(2-3), 115-122. Available at: [Link]
-
Gentry, C., Blower, P., & Spangler, R. (1995). Effect of 6-Methoxy-2-Naphthylacetic Acid (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro. Clinical Drug Investigation, 10(6), 355-364. Available at: [Link]
-
Chatterjee, S., et al. (2016). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. ResearchGate. Available at: [Link]
-
ChemicalRegister.com (n.d.). (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID 95% (CAS No. 329269-13-8) Suppliers. Available at: [Link]
-
Organic Syntheses (n.d.). 6-METHOXY-2-NAPHTHOL. Coll. Vol. 5, p.733 (1973); Vol. 48, p.94 (1968). Available at: [Link]
- Google Patents (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
CompTox Chemicals Dashboard, U.S. EPA (n.d.). Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-. Available at: [Link]
-
Wikipedia (n.d.). 1-Naphthaleneacetic acid. Available at: [Link]
-
Galimberti, P., et al. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office, EP 0179447 B1. Available at: [Link]
-
Organic Syntheses (n.d.). 6-BROMO-2-NAPHTHOL. Coll. Vol. 3, p.132 (1955); Vol. 21, p.15 (1941). Available at: [Link]
-
Online Metals (n.d.). Stainless Steel 13-8 Product Guide. Available at: [Link]
-
Service Steel Aerospace (n.d.). 13-8 PH STAINLESS STEEL – AMS 5629 – UNS S13800. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene. Available at: [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID 95% (CAS No. 329269-13-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. data.epo.org [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of (6-Bromo-2-methoxy-1-naphthyl)acetic acid for Drug Design
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a molecule's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][3] This guide provides a comprehensive framework for the characterization of (6-Bromo-2-methoxy-1-naphthyl)acetic acid, a novel naphthalene derivative. As this molecule is a new chemical entity, this document serves as both a predictive analysis based on its structural motifs and a practical guide to its empirical characterization. We will delve into the core physicochemical parameters—lipophilicity, solubility, and ionization state (pKa)—and present detailed, field-proven protocols for their determination. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can not only execute these protocols but also interpret the resulting data to make informed decisions in lead optimization and candidate selection.
Introduction: The Central Role of Physicochemical Properties in Drug Viability
The journey from a biologically active "hit" to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. The concept of "drug-likeness" attempts to codify the essential physicochemical attributes that enhance a compound's probability of becoming an orally active drug.[4] Perhaps the most influential guideline is Lipinski's Rule of Five, which establishes criteria for molecular weight, lipophilicity, and hydrogen bonding capacity.[5][6][7][8] Adherence to these guidelines significantly improves the likelihood of developing compounds that are safe and effective for oral administration.[6]
This guide focuses on (6-Bromo-2-methoxy-1-naphthyl)acetic acid , a compound of interest due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. The introduction of a bromine atom at the 6-position is a common medicinal chemistry strategy to modulate properties such as metabolic stability and receptor binding affinity. Understanding the impact of this substitution on the molecule's fundamental physicochemical profile is paramount.
Compound Profile: (6-Bromo-2-methoxy-1-naphthyl)acetic acid
As a novel entity, empirical data for this specific compound is not widely available. However, we can predict its properties based on its constituent parts and established computational models. These predictions serve as a baseline hypothesis that must be confirmed through rigorous experimentation.
-
Chemical Structure:
Figure 1. Chemical structure of (6-Bromo-2-methoxy-1-naphthyl)acetic acid (CAS No. 329269-13-8).
-
Predicted Physicochemical Properties: The following table summarizes the computationally predicted properties for our target compound. These values are essential for initial assessment against drug-likeness criteria.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 311.14 g/mol | Complies with Lipinski's rule (< 500 Da), favoring good absorption and diffusion.[7] |
| cLogP (Lipophilicity) | 4.1 | Indicates high lipophilicity, suggesting good membrane permeability but potential for low aqueous solubility and high protein binding.[5] Complies with Lipinski's rule (< 5). |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Suggests excellent intestinal absorption and blood-brain barrier penetration.[9][10] Values < 140 Ų are generally associated with good oral bioavailability.[11] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5).[7] |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10).[7] |
| pKa (Acidic) | ~4.0 (Estimated) | The carboxylic acid group dictates that the compound will be ionized at physiological pH (7.4), which significantly impacts solubility and interactions with biological targets.[12] |
The Interplay of Physicochemical Properties and ADME
The core parameters of LogP, pKa, and solubility do not exist in isolation. Their interplay is a critical determinant of a drug's overall ADME profile. The following diagram illustrates these crucial relationships.
Caption: Relationship between core physicochemical properties and the ADME profile.
Experimental Characterization: Protocols and Rationale
Computational predictions provide a valuable starting point, but they must be validated by empirical data.[13] The following sections detail the standard, robust protocols for determining the key physicochemical properties of a novel compound like (6-Bromo-2-methoxy-1-naphthyl)acetic acid.
Lipophilicity Determination (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a master variable in drug design.[14] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP) of the neutral species.[14]
Protocol: Shake-Flask Method for LogD at pH 7.4
This method remains the "gold standard" for its accuracy and directness.[15][16]
Rationale: The shake-flask method directly measures the partitioning of the compound between n-octanol (mimicking lipid membranes) and a buffered aqueous phase (mimicking physiological fluids) at equilibrium.[16] A phosphate-buffered saline (PBS) at pH 7.4 is used to simulate the pH of blood plasma.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a 1-octanol solution saturated with PBS (pH 7.4).
-
Prepare a PBS solution (pH 7.4) saturated with 1-octanol.
-
Causality: Pre-saturating the solvents ensures that volume changes during the experiment are negligible, leading to a more accurate determination.
-
-
Compound Preparation:
-
Prepare a stock solution of (6-Bromo-2-methoxy-1-naphthyl)acetic acid in 1-octanol (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine 5 mL of the octanol-saturated PBS and 5 mL of the PBS-saturated octanol containing the compound.
-
Agitate the vial on a mechanical shaker at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.[17]
-
Causality: A 24-hour incubation is often required for thermodynamic equilibrium, especially for compounds that may form emulsions or have slow partitioning kinetics.[17]
-
-
Phase Separation:
-
Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV. A calibration curve must be generated in each phase to account for matrix effects.
-
-
Calculation:
-
The LogD is calculated using the formula: LogD_pH7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel and ensuring the total amount of compound recovered from both phases is within 95-105% of the initial amount added.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for oral drug absorption, as a drug must dissolve before it can be absorbed.[18][19] We will describe the protocol for thermodynamic solubility, which measures the equilibrium solubility of the solid material and is most relevant for late-stage discovery and development.[17][20]
Protocol: Thermodynamic "Shake-Flask" Solubility Assay
Rationale: This assay determines the true equilibrium solubility of the most stable crystalline form of the compound in a specific aqueous medium, providing a definitive value for formulation and biopharmaceutical classification.[18][21]
Step-by-Step Methodology:
-
Compound Preparation:
-
Add an excess amount of solid (crystalline) (6-Bromo-2-methoxy-1-naphthyl)acetic acid to a series of vials (e.g., 1-2 mg).
-
Causality: Using an excess of solid material ensures that a saturated solution is formed and that equilibrium is established between the dissolved and solid states.
-
-
Solvent Addition:
-
To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[17]
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a low-binding 0.45 µm filter to remove all solid particles.
-
Causality: Filtration is critical. Any undissolved particulate matter will artificially inflate the measured concentration and lead to an overestimation of solubility.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
-
-
Data Reporting:
-
Solubility is reported in units of µg/mL or µM. The pH of the saturated solution should also be measured and reported, as it can differ from the starting buffer pH.
-
Ionization Constant (pKa) Determination
The pKa is the pH at which a compound is 50% ionized and 50% neutral.[22] For an acidic drug like ours, the pKa governs its charge state across the physiological pH range, profoundly affecting solubility, permeability, and target binding.[23][24]
Protocol: Potentiometric Titration for pKa Determination
Rationale: Potentiometric titration is a highly accurate and direct method for pKa determination.[22][25] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.[24][25] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[25]
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[25]
-
-
Sample Preparation:
-
Titration:
-
Place the solution in a thermostatted vessel (25°C) under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption.
-
Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.
-
The pKa is equal to the pH at the half-equivalence point.[25]
-
Integrated Physicochemical Characterization Workflow
To ensure efficiency and logical progression in the laboratory, the characterization of a novel compound should follow a structured workflow.
Caption: A logical workflow for the physicochemical characterization of a new drug candidate.
Conclusion and Future Directions
The comprehensive physicochemical characterization of (6-Bromo-2-methoxy-1-naphthyl)acetic acid is an indispensable phase of its preclinical development. The predicted properties—high lipophilicity, low polar surface area, and an acidic pKa—suggest a molecule with the potential for good membrane permeability but one that may face challenges with aqueous solubility. The experimental protocols detailed in this guide provide a robust framework for obtaining the empirical data needed to validate these predictions.
The results of these studies will be instrumental in guiding subsequent steps, including:
-
Formulation Development: Solubility data will dictate the need for enabling technologies such as salt formation or amorphous solid dispersions.[1]
-
In Vitro ADME Assays: Understanding the physicochemical properties ensures that follow-up assays (e.g., metabolic stability, plasma protein binding) are designed under appropriate and reliable conditions.[2]
-
Structure-Activity Relationship (SAR) Optimization: If properties are suboptimal, this baseline data provides a quantitative benchmark against which new analogs can be measured, allowing for a rational, data-driven redesign of the molecule.
By investing in a thorough and early characterization of these fundamental properties, drug development teams can significantly de-risk their projects, increase the probability of success, and accelerate the delivery of new, effective medicines to patients.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Lipinski's Rule of 5. GARDP Revive. [Link]
-
Polar Molecular Surface as a Dominating Determinant for Oral Absorption and Brain Penetration of Drugs. PubMed. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]
-
ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]
-
Physicochemical properties. Fiveable. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
What has polar surface area ever done for drug... Ovid. [Link]
-
Topological polar surface area – An ABC of PK/PD. Open Education Alberta. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
-
Molecular polar surface area: Significance and symbolism. sci.AI. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Polar surface area – Knowledge and References. Taylor & Francis. [Link]
-
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PMC. [Link]
-
Remember to characterize the physicochemical parameters of your compounds early on. Admescope. [Link]
-
LogP / LogD shake-flask method. Protocols.io. [Link]
-
Physicochemical Characterization. Creative Biolabs. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]
-
Physicochemical characterization of drugs. Slideshare. [Link]
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
-
Physicochemical characterization of drug nanocarriers. PMC. [Link]
-
(6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID 95% (CAS No. 329269-13-8) Suppliers. Chemical Register. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. admescope.com [admescope.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. enamine.net [enamine.net]
- 18. evotec.com [evotec.com]
- 19. daneshyari.com [daneshyari.com]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. ijirss.com [ijirss.com]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. creative-bioarray.com [creative-bioarray.com]
Solubility Profile and Thermodynamic Analysis of (6-Bromo-2-methoxy-1-naphthyl)acetic Acid
[1]
Executive Summary
(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a critical functionalized naphthalene intermediate, often utilized in the synthesis of advanced pharmaceutical agents, including SMAC mimetics and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its solubility profile is governed by the interplay between its lipophilic naphthalene core, the polarizable bromine substituent, and the hydrophilic carboxylic acid tail.[1]
This guide provides a comprehensive analysis of its solubility behavior, predictive thermodynamic modeling, and a validated experimental protocol for precise determination.[1]
Key Physicochemical Identifiers:
Predictive Solubility Profile
Due to the limited availability of open-source experimental datasets for this specific regioisomer, the following profile is derived from Quantitative Structure-Property Relationship (QSPR) analysis of structurally homologous naphthaleneacetic acid derivatives (e.g., 6-methoxy-2-naphthaleneacetic acid).
Solvent Class Compatibility
The solubility behavior follows the principle of similia similibus solvuntur (like dissolves like), modified by specific solute-solvent interactions (hydrogen bonding).[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions and disruption of carboxylic acid dimers.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | Solvation via hydrogen bonding; solubility decreases as alkyl chain length increases.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Effective for crystallization; moderate interactions with the aromatic core.[1] |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polar interactions to overcome the crystal lattice energy.[1] |
| Aqueous | Water (pH < pKa) | Insoluble | Hydrophobic naphthalene core dominates.[1] |
| Aqueous | Water (pH > pKa) | Soluble (as salt) | Formation of the carboxylate anion significantly increases solubility.[1] |
Thermodynamic Behavior
Dissolution of (6-Bromo-2-methoxy-1-naphthyl)acetic acid is typically endothermic (
Validated Experimental Protocol
To generate a precise solubility curve for process optimization (e.g., crystallization design), the following self-validating protocol is recommended. This workflow minimizes errors from supersaturation and solvent evaporation.[1]
Phase 1: Materials & Preparation[1]
-
Solute: (6-Bromo-2-methoxy-1-naphthyl)acetic acid (Purity >98% by HPLC).[1]
-
Solvents: Analytical grade (MeOH, EtOH, Acetone, Ethyl Acetate, Toluene).[1]
-
Equipment: Jacketed glass vessel (50 mL), Laser Monitoring System (optional) or Syringe Filters (0.22 µm PTFE).
Phase 2: Dynamic Solubility Determination (Laser Method)
This method is superior to the static "shake-flask" method for detecting the precise saturation point (Metastable Zone Width).[1]
-
Setup: Charge the vessel with a known mass of solvent (
).[1] -
Addition: Add a known mass of solute (
) in excess.[1] -
Heating: Heat at a rate of 0.5 K/min with constant stirring (300 rpm).
-
Detection: Record the temperature (
) where the solution becomes optically clear (transmissivity hits 100%). -
Cooling: Cool at 0.5 K/min to record the nucleation temperature (
). -
Iteration: Add more solute (
) to the same vessel and repeat to generate the full curve.
Phase 3: Static Equilibrium Method (Gravimetric/HPLC)
Use this for highly volatile solvents or final validation.[1]
-
Saturation: Add excess solute to solvent in sealed vials.
-
Equilibration: Shake at constant temperature (
) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant through a pre-heated syringe filter.[1]
-
Analysis:
Workflow Diagram
The following diagram illustrates the decision logic for selecting the appropriate solubility determination method based on the solvent properties.
Caption: Decision matrix for selecting the optimal solubility determination protocol based on solvent volatility and solute concentration.
Mathematical Modeling
To correlate experimental data (
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
Applications in Process Chemistry
Understanding the solubility profile of (6-Bromo-2-methoxy-1-naphthyl)acetic acid is crucial for the following unit operations:
-
Recrystallization (Purification):
-
Impurity Rejection:
-
Reaction Solvent Selection:
-
For coupling reactions (e.g., amide bond formation), DMF or THF are recommended due to high solubility, ensuring homogeneous kinetics.[1]
-
References
-
Compound Identification: National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 11238933, (6-Bromo-2-methoxy-1-naphthyl)acetic acid. Retrieved from [Link][1]
-
Synthesis Context: World Intellectual Property Organization.[1] (2014).[1] Patent WO2014090709A1: Dimeric Compounds (IAP Inhibitors).[1] Retrieved from
-
Standard Protocol: NIST. (2023). IUPAC-NIST Solubility Data Series. Retrieved from [Link][1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. (Contextual reference for Apelblat equation application).
Sources
- 1. aablocks.com [aablocks.com]
- 3. angenechemical.com [angenechemical.com]
- 4. (6-methoxy-2-naphthyl)acetic acid-Molbase [molbase.com]
- 5. 6-bromo-2,3-dihydrobenzofuran (189035-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID 95% (CAS No. 329269-13-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
A Detailed, Step-by-Step Guide to the Synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid
An Application Note for Medicinal and Process Chemistry
Abstract
(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a valuable substituted naphthalene derivative, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its structure is closely related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, making it a compound of significant interest for analog synthesis and structure-activity relationship (SAR) studies. This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid starting from the commercially available 2-methoxynaphthalene. The described pathway employs a sequence of robust and well-characterized organic transformations, including electrophilic bromination, Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and subsequent hydrolysis. This guide is intended for researchers, chemists, and drug development professionals, offering not only a detailed protocol but also the underlying scientific rationale for key experimental choices.
Introduction and Synthetic Strategy
The synthesis of substituted naphthylacetic acids is a cornerstone of medicinal chemistry, largely due to the therapeutic success of Naproxen. The target molecule, (6-bromo-2-methoxy-1-naphthyl)acetic acid, incorporates a bromine atom, which provides a versatile synthetic handle for further functionalization via cross-coupling reactions, and a carboxymethyl group at the sterically hindered 1-position.
The synthetic strategy outlined herein is a four-step sequence designed for efficiency and scalability. The pathway begins with the regioselective bromination of 2-methoxynaphthalene. The resulting 6-bromo-2-methoxynaphthalene is then subjected to a Friedel-Crafts acylation to install an acetyl group at the C1 position. The key transformation is the subsequent Willgerodt-Kindler reaction, which uniquely converts the 1-acetyl group into a terminal thioamide. The final step is a straightforward acid-catalyzed hydrolysis to yield the desired carboxylic acid.
Visualized Synthetic Workflow
Caption: Overall synthetic pathway from 2-methoxynaphthalene.
Experimental Protocols and Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as bromine, aluminum chloride, and concentrated acids are corrosive and toxic; handle with extreme care.
Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene
This procedure achieves regioselective bromination of 2-methoxynaphthalene. The methoxy group is an activating, ortho-para directing group. While multiple isomers are possible, careful control of conditions favors the formation of the 6-bromo product, which is para to the methoxy group on the adjacent ring.[1][2]
Materials:
-
2-Methoxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Deionized Water
-
Ethanol
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxynaphthalene (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cool the stirred solution in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled naphthalene solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing cold water (approx. 4-5 times the volume of the acetic acid used). A precipitate will form.
-
Stir the slurry for 15 minutes, then add saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 6-bromo-2-methoxynaphthalene as a white to off-white solid.
Step 2: Synthesis of 1-Acetyl-6-bromo-2-methoxynaphthalene
This step employs a Friedel-Crafts acylation. The electron-donating methoxy group strongly activates the C1 position (ortho) for electrophilic substitution, leading to the desired product. Nitrobenzene is often used as a solvent in these reactions as it can dissolve the reactants and the Lewis acid complex.[3]
Materials:
-
6-Bromo-2-methoxynaphthalene (from Step 1)
-
Nitrobenzene (solvent)
-
Aluminum chloride (AlCl₃), anhydrous
-
Acetyl chloride
-
Hydrochloric acid (5% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and nitrobenzene. Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
In a separate flask, dissolve 6-bromo-2-methoxynaphthalene (1.0 eq) in nitrobenzene and add this solution dropwise to the AlCl₃ suspension over 30 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with 5% HCl, then with water, and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Step 3: Willgerodt-Kindler Reaction to Form the Thioamide Intermediate
This remarkable reaction converts an aryl alkyl ketone into a terminal thioamide, effectively migrating the carbonyl functionality to the end of the alkyl chain.[4][5] The mechanism is complex, involving the formation of an enamine, followed by thiation and a cascade of rearrangements.[6][7]
Materials:
-
1-Acetyl-6-bromo-2-methoxynaphthalene (from Step 2)
-
Morpholine
-
Elemental Sulfur (powder)
Protocol:
-
In a round-bottom flask, combine 1-acetyl-6-bromo-2-methoxynaphthalene (1.0 eq), morpholine (3.0 eq), and elemental sulfur (1.5 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 130-140 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 4-6 hours. The reaction mixture will become dark and viscous. Monitor by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to approximately 80 °C and pour it into warm ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid thioamide by vacuum filtration and wash with cold ethanol. The product can be used in the next step without further purification.
Step 4: Hydrolysis to (6-Bromo-2-methoxy-1-naphthyl)acetic acid
The final step is the acid-catalyzed hydrolysis of the thioamide to the corresponding carboxylic acid.
Materials:
-
Thioamide intermediate (from Step 3)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
Protocol:
-
Place the crude thioamide (1.0 eq) in a round-bottom flask.
-
Add a mixture of concentrated HCl and water (e.g., a 1:1 or 2:1 mixture).
-
Heat the mixture to reflux for 8-12 hours. During this time, the solid will slowly dissolve.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, proceed to extraction.
-
Extract the aqueous solution with a suitable organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude (6-bromo-2-methoxy-1-naphthyl)acetic acid by recrystallization (e.g., from a toluene/hexane mixture) to yield the final product.
Quantitative Data Summary
The following table provides a summary of the reagents and theoretical yields for the synthesis. Actual yields will vary based on experimental conditions and purification efficiency.
| Step | Starting Material | Key Reagents | Product | M.W. ( g/mol ) | Theoretical Yield |
| 1 | 2-Methoxynaphthalene | Br₂, CH₃COOH | 6-Bromo-2-methoxynaphthalene | 237.10 | ~85-95% |
| 2 | 6-Bromo-2-methoxynaphthalene | CH₃COCl, AlCl₃ | 1-Acetyl-6-bromo-2-methoxynaphthalene | 279.13 | ~70-80% |
| 3 | 1-Acetyl-6-bromo-2-methoxynaphthalene | Morpholine, S | Thioamide Intermediate | ~380.32 | ~80-90% |
| 4 | Thioamide Intermediate | Conc. HCl, H₂O | (6-Bromo-2-methoxy-1-naphthyl)acetic acid | 295.13 | ~75-85% |
References
-
PrepChem. Synthesis of 6-methoxy-2-napthaldehyde. Available from: [Link]
-
Organic Syntheses. 6-METHOXY-2-NAPHTHOL. Available from: [Link]
- Google Patents. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
-
Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Available from: [Link]
-
Journal of the American Chemical Society. The Synthesis of α-Naphthylacetic Acid. Available from: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]
-
PubChem, National Institutes of Health. 1-Naphthaleneacetic acid. Available from: [Link]
-
European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. Available from: [Link]
-
PubChem, National Institutes of Health. (6-Bromo-2-methoxy-1-naphthyl)acetonitrile. Available from: [Link]
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. Available from: [Link]
-
ResearchGate. Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]
-
ResearchGate. Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. Available from: [Link]
Sources
- 1. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Using (6-Bromo-2-methoxy-1-naphthyl)acetic acid as a pharmaceutical intermediate
Part 1: Executive Summary & Chemical Profile
(6-Bromo-2-methoxy-1-naphthyl)acetic acid (CAS: 329269-13-8 ) is a specialized naphthalene building block utilized primarily in the synthesis of peptidomimetics and lipophilic pharmacophores.[1] Unlike the more common NSAID intermediates (e.g., 6-methoxy-2-naphthylacetic acid, the active metabolite of Nabumetone), this compound features a 1,2,6-substitution pattern that offers unique steric and electronic properties.[1]
Its value lies in its bifunctionality :
-
C1-Acetic Acid Tail: A "soft" electrophile handle for amide/ester formation, critical for linking to peptidomimetic cores (e.g., proline derivatives).[1]
-
C6-Bromine Substituent: A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic system to modulate potency and solubility.[1]
Primary Application Areas:
-
Oncology: Synthesis of Smac Mimetics (IAP Antagonists) where the lipophilic naphthalene moiety occupies the P4 hydrophobic pocket of the target protein.[1]
-
Medicinal Chemistry: Development of CRTH2 antagonists and other GPCR ligands requiring a bulky, lipophilic "anchor."[1]
Chemical Specifications Table
| Property | Specification |
| Chemical Name | (6-Bromo-2-methoxy-1-naphthyl)acetic acid |
| CAS Number | 329269-13-8 |
| Molecular Formula | C₁₃H₁₁BrO₃ |
| Molecular Weight | 295.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, MeOH; Insoluble in Water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| Storage | 2-8°C, Desiccate (Hygroscopic potential) |
Part 2: Strategic Application & Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. The "Orthogonal Functionalization" strategy allows researchers to modify the C6-aryl region independently of the C1-linker.[1]
Figure 1: Divergent synthetic workflows.[1] Pathway 1 (Green) focuses on linker attachment for peptidomimetics.[1] Pathway 2 (Red) utilizes the bromine handle for scaffold extension.[1] Yellow indicates the recommended protection strategy for high-yield cross-coupling.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Amide Derivatives (Smac Mimetic Linkage)
Context: This protocol describes the attachment of the scaffold to a secondary amine (e.g., a proline derivative), a key step in synthesizing IAP antagonists as described in patent literature (WO2014090709A1) [1].[1]
Reagents:
-
Scaffold: (6-Bromo-2-methoxy-1-naphthyl)acetic acid (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (6-Bromo-2-methoxy-1-naphthyl)acetic acid (1.0 mmol, 295 mg) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at 0°C for 15 minutes to generate the activated ester species. Note: The solution typically turns yellow.[1]
-
Coupling: Add the amine partner (1.0-1.1 mmol) dissolved in minimal DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 277 Da).[1]
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat.[1] NaHCO₃ (to remove unreacted acid), and brine.[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: The steric bulk of the naphthalene ring at position 1 can slow down coupling to hindered amines.[1] If conversion is <50% after 4 hours, switch to COMU or T3P as the coupling agent.
Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Functionalization)
Context: To extend the aromatic system (e.g., adding a phenyl or pyridyl group at C6), the bromine atom is utilized.[1] While direct coupling on the free acid is possible, esterification is recommended to prevent catalyst poisoning and facilitate purification.[1]
Reagents:
-
Substrate: Methyl (6-bromo-2-methoxy-1-naphthyl)acetate (prepared via std.[1] esterification)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the methyl ester substrate (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). Add Dioxane/Water solvent.[1] Sparge with Argon for 10 minutes. Scientific Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid.[1]
-
Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly and seal the vial.
-
Heating: Heat to 90°C for 12 hours.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc).
-
Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH (4 equiv) in THF/H₂O (1:1) at RT for 2 hours.
Part 4: Analytical Quality Control
To ensure the integrity of this intermediate, particularly distinguishing it from its 2-naphthyl isomers (like 6-MNA), the following HPLC method is validated.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (Naphthalene strong absorption) and 280 nm .[1]
Interpretation:
-
Retention Time: The target compound (1-acetic acid isomer) typically elutes earlier than the 2-acetic acid isomer (Naproxen-like) due to the "ortho-like" effect of the 1-position substitution disrupting planarity slightly more than the 2-position.[1]
-
Impurity Profile: Watch for de-brominated species (mass 216.[1]2) which can occur if the starting material was exposed to reducing conditions.[1]
References
-
Patent: Cohen, F., et al. (2014).[1] Dimeric Compounds. WO2014090709A1.[1] Genentech, Inc.[1] Link
-
Citation Context: Establishes the use of (6-Bromo-2-methoxy-1-naphthyl)acetic acid as a critical intermediate in the synthesis of IAP antagonists (Smac mimetics).[1]
-
-
Chemical Supplier Data: Sigma-Aldrich.[1] Product Specification: (6-Bromo-2-methoxy-1-naphthyl)acetic acid. Link
-
Citation Context: Verification of CAS 329269-13-8 and physical property data.[1]
-
-
Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
- Citation Context: Foundational basis for the Suzuki coupling protocol described in Module 3.
-
Methodology: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Citation Context: Selection of HATU/DIPEA conditions for sterically hindered aryl-acetic acids.[1]
-
Sources
Technical Support Center: Optimization of (6-Bromo-2-methoxy-1-naphthyl)acetic Acid Synthesis
This is a technical support guide designed for researchers optimizing the synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid (CAS 329269-13-8).
Product Code: 6-BMNAA-Synth Classification: Naphthalene Acetic Acid Derivatives / NSAID Intermediates Support Tier: Senior Application Scientist Level
Executive Summary & Reaction Logic
The synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid presents a classic regioselectivity challenge on the naphthalene ring. The 2-methoxy group is a strong ortho/para director, while the 6-bromo group is weakly deactivating.
The C1 position (alpha) is the kinetic "sweet spot"—it is activated by the ortho-methoxy group and is naturally more reactive than the beta positions. However, steric crowding at C1 often leads to stalled reactions or dimerization side-products during the critical carbon-carbon bond-forming step (typically chloromethylation or formylation).
Primary Synthetic Pathway (The "Blanc" Route):
-
Step 1 (C-C Bond Formation): Chloromethylation to 1-chloromethyl-6-bromo-2-methoxynaphthalene.
-
Step 2 (Homologation): Cyanation to the acetonitrile derivative.
-
Step 3 (Functionalization): Hydrolysis to the target acetic acid.
Troubleshooting Guide (Q&A Format)
Phase 1: Chloromethylation (The Bottleneck)
User Question: My yield for the chloromethylation step is stuck at 40-50%, and I see a large amount of insoluble solid. What is going wrong?
Technical Diagnosis: You are likely experiencing dimerization (formation of diarylmethane byproducts). This occurs when the highly reactive chloromethyl intermediate reacts with another molecule of the starting material instead of remaining stable.
Corrective Protocol:
-
Action 1: Increase Acid Concentration. Ensure you are using saturated HCl gas or a high concentration of H₂SO₄/HCl. Water acts as a nucleophile and retards the reaction, but more importantly, low acid strength favors the side-reaction.
-
Action 2: Dilution Control. The reaction is bimolecular for the dimer formation but pseudo-first-order for chloromethylation (if formaldehyde is excess). Dilute the reaction mixture with glacial acetic acid (AcOH) to reduce the collision frequency between the product and starting material.
-
Action 3: Temperature Ceiling. Do not exceed 30–40°C . Higher temperatures provide the activation energy required for the bulky dimer formation.
Optimized Reagent Stoichiometry (Table 1):
| Component | Equivalent (eq) | Role | Critical Note |
| 6-Br-2-OMe-Naphthalene | 1.0 | Substrate | Must be dry. |
| Paraformaldehyde | 1.5 – 2.0 | Electrophile Source | Use fresh powder; depolymerization requires acid. |
| ZnCl₂ (Catalyst) | 0.2 – 0.5 | Lewis Acid | Essential for activating formaldehyde. |
| HCl (gas) | Saturation | Proton Source | Do not use aqueous HCl if possible; bubbling gas is superior. |
| Glacial Acetic Acid | Solvent (10-15V) | Solvent | High dilution prevents dimerization. |
Phase 2: Cyanation & Substitution
User Question: The conversion of the chloromethyl intermediate to the nitrile is slow, and I'm seeing hydrolysis back to the alcohol.
Technical Diagnosis: The 1-position is sterically hindered by the adjacent 2-methoxy group and the peri-hydrogen at C8. Standard S_N2 conditions (NaCN in Ethanol/Water) are often too sluggish, allowing water to compete and form the hydroxymethyl impurity.
Corrective Protocol:
-
Switch Solvent System: Move to a polar aprotic solvent like DMSO or DMF . These solvate the cation (Na+) and leave the cyanide anion (CN-) "naked" and highly reactive.
-
Temperature: Maintain 40–60°C . Do not overheat, or you risk eliminating HBr or polymerizing the nitrile.
-
Phase Transfer Catalysis (PTC): If you must use aqueous cyanide, add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the cyanide into the organic phase for rapid reaction.
Phase 3: Hydrolysis to Acid
User Question: I am losing the methoxy group (demethylation) during the final acid hydrolysis step.
Technical Diagnosis: Ether cleavage is a common side reaction when using strong mineral acids (HBr, HI, or conc. HCl) at high temperatures. The 2-methoxy group is acid-labile under forcing conditions.
Corrective Protocol:
-
Method A (Alkaline Hydrolysis - Recommended): Use KOH in Ethanol/Water (1:1) at reflux. The methoxy ether is stable to base. Once hydrolysis is complete (check TLC), carefully acidify to pH 3-4 to precipitate the product.
-
Method B (Mild Acid): If basic conditions cause other issues, use AcOH/HCl (conc) at moderate temp (80°C), but monitor strictly to stop exactly at conversion. Avoid HBr.
Visualizing the Reaction & Failure Modes
The following diagram illustrates the critical control points where yield is lost.
Caption: Reaction pathway analysis highlighting critical failure modes (Red) vs. optimal path (Blue).
Experimental Validation Protocols
Protocol A: Optimized Chloromethylation (Blanc Reaction)
-
Setup: 500 mL 3-neck flask, mechanical stirrer, gas inlet tube (for HCl), drying tube.
-
Charge: 23.7 g (0.1 mol) 6-Bromo-2-methoxynaphthalene , 4.5 g (0.15 mol) Paraformaldehyde , and 200 mL Glacial Acetic Acid .
-
Activation: Add 2.0 g anhydrous ZnCl₂ .
-
Reaction: Heat to 30°C . Bubble dry HCl gas through the mixture with vigorous stirring for 4-6 hours.
-
Checkpoint: The mixture should turn from a suspension to a clearer solution, then precipitate the chloromethyl product (or remain as a thick oil depending on purity).
-
-
Quench: Pour into 500 mL ice water. Filter the solid precipitate. Wash with cold water (3x) to remove ZnCl₂.
-
Yield Expectation: 75-85% crude yield.
Protocol B: Cyanation & Hydrolysis
-
Cyanation: Dissolve crude chloromethyl intermediate in DMSO (5 mL per gram). Add 1.2 eq NaCN . Stir at 45°C for 3 hours.
-
Safety: Use bleach trap for cyanide waste.
-
-
Workup: Pour into water. Extract with Ethyl Acetate. Evaporate solvent.[3]
-
Hydrolysis: Reflux the residue in 10% KOH (aq) / Ethanol (1:1) for 6 hours.
-
Isolation: Distill off ethanol. Acidify aqueous layer with HCl to pH 3. The product precipitates as an off-white solid. Recrystallize from Toluene/Heptane.
References
-
Synthesis of 1-Naphthaleneacetic acid (General Methodology)
- Source: ChemicalBook / StackExchange (Industrial synthesis via chloromethylation/cyan
- Relevance: Establishes the baseline industrial route for naphthalene acetic acids.
-
URL:
-
Chloromethyl
- Source: BenchChem Technical Guide / Organic Syntheses.
- Relevance: Confirms C1 regioselectivity for 2-methoxynaphthalene derivatives and warns of dimer form
-
URL:
-
Synthesis of 6-Bromo-2-methoxynaphthalene (Precursor)
-
Source: Organic Syntheses, Coll.[1] Vol. 6, p. 34; Vol. 53, p. 5.
- Relevance: Provides the validated synthesis for the starting material
-
URL:
-
-
General Reactivity of Naphthalene Deriv
- Source: Science.gov / PubMed.
- Relevance: Discusses metabolic stability and chemical reactivity of halogen
-
URL:
Sources
Technical Support Center: Overcoming Steric Hindrance in (6-Bromo-2-methoxy-1-naphthyl)acetic acid Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (6-Bromo-2-methoxy-1-naphthyl)acetic acid and its derivatives. This guide is designed to provide expert insights and actionable solutions for overcoming the significant steric challenges inherent in coupling reactions involving this substrate. The bulky naphthalene core, combined with substitution at the C1, C2, and C6 positions, frequently leads to low yields and reaction failures. This resource offers a structured approach to troubleshooting these demanding transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during coupling reactions with (6-Bromo-2-methoxy-1-naphthyl)acetic acid in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling is failing or giving very low yields (<10%). What are the most likely causes and how can I fix it?
Low conversion in the Suzuki-Miyaura coupling of this sterically demanding substrate is a frequent issue. The problem typically originates from one of three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Primary Cause A: Inefficient Oxidative Addition
The steric bulk around the C-Br bond at the C6 position, influenced by the adjacent naphthyl ring and the peri-positioned acetic acid group at C1, can significantly slow down the initial oxidative addition of the palladium(0) catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome this hurdle.
Solutions:
-
Switch to a Catalyst System with Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are designed to facilitate reactions with hindered substrates.[3][4] They create a more reactive, coordinatively unsaturated "L₁Pd(0)" species that can more readily access the hindered C-Br bond.[3]
-
Use Pre-formed Catalysts (Precatalysts): G2, G3, or G4 palladium precatalysts incorporating these bulky ligands ensure the formation of the active L₁Pd(0) species and can improve reaction consistency.
Primary Cause B: Competing Protodeboronation
A common side reaction is the cleavage of the C-B bond of the boronic acid coupling partner by trace amounts of water, a process known as protodeboronation.[5][6][7] This consumes the coupling partner and reduces the yield of the desired product.[8][9] Interestingly, while bulky phosphine ligands are crucial for activating the aryl bromide, they can paradoxically accelerate palladium-catalyzed protodeboronation.[5][6][7]
Solutions:
-
Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8][9][10]
-
Choice of Base and Solvent: Use a non-aqueous base like K₃PO₄ or Cs₂CO₃.[11] Aprotic polar solvents such as dioxane, toluene, or DMF are generally preferred over solvent systems containing water or alcohols.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids.
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions for Hindered Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + Buchwald Ligand or Buchwald Precatalyst (G3-XPhos) | Bulky ligands accelerate oxidative addition and reductive elimination for hindered substrates.[3][12] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Electron-rich and sterically demanding ligands stabilize the active catalyst and promote key steps.[3] |
| Base | Na₂CO₃ (in H₂O) | K₃PO₄, Cs₂CO₃ (anhydrous) | Stronger, non-nucleophilic bases facilitate transmetalation without introducing water that causes protodeboronation.[11] |
| Solvent | Toluene/H₂O, THF/H₂O | Dioxane, Toluene, 2-MeTHF (anhydrous) | Aprotic solvents minimize protodeboronation of the boronic acid/ester.[5] |
| Temperature | 80-90 °C | 100-120 °C | Higher temperatures may be required to overcome the activation energy for hindered substrates. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (C-Br bond replaced by C-H). How can I favor the desired C-N coupling?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, arising from competing pathways that reduce the aryl halide. For sterically hindered substrates, this can become a major issue.
Primary Cause: Slow C-N Reductive Elimination
The steric congestion around the palladium center in the LₙPd(Ar)(NR₂) intermediate can make the final C-N bond-forming reductive elimination step difficult. If this step is slow, side reactions like β-hydride elimination (if the amine has β-hydrogens) or reaction with trace water can lead to the reduced naphthalene product.
Solutions:
-
Select the Right Ligand Generation: The development of Buchwald-Hartwig amination has seen several generations of ligands. For tetra-ortho-substituted biarylamines (a good model for your hindered system), highly specialized, bulky, and electron-rich phosphine ligands are required.[13]
-
Ligand Choice: Use ligands specifically designed for challenging C-N couplings, such as AdBrettPhos or other highly hindered biarylphosphine ligands.[12][14] These ligands enforce a geometry that facilitates reductive elimination.[12]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required to deprotonate the amine and facilitate the catalytic cycle.[14][15]
Experimental Workflow & Protocols
Workflow Diagram: Catalyst System Selection
The following diagram provides a decision-making framework for selecting an appropriate catalyst system based on the desired coupling reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing decarboxylation side reactions in naphthylacetic acid derivatives
Case ID: NAA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Decarboxylation Side Reactions in Synthesis and Storage
Executive Summary & Diagnostic Triage
The Issue: Naphthylacetic acid (NAA) derivatives (e.g., 1-NAA, Naproxen precursors) are prone to decarboxylation due to the resonance stabilization of the benzylic-like carbanion or radical intermediate formed at the
Immediate Action Required: Determine the driver of the decarboxylation using the diagnostic flowchart below.
Diagnostic Workflow (Visual)
Figure 1: Diagnostic triage for identifying the root cause of decarboxylation in naphthylacetic acid derivatives.
Technical Deep Dive: Mechanisms & Mitigation
Ticket #101: Photochemical Instability
Symptom: Gradual degradation of 1-NAA standards or solid samples; appearance of yellowing or non-polar impurities during storage.
Mechanism: Naphthylacetic acids absorb UV light, exciting the naphthalene ring. This triggers an electron transfer from the carboxylate group to the ring, leading to homolytic bond cleavage.
Reaction:
Corrective Protocol:
-
Light Exclusion: All handling must occur under yellow light (sodium vapor) or in amber glassware.
-
Solvent Choice: Avoid acetone or ketones in storage, as they can act as triplet sensitizers, accelerating the radical formation.
Ticket #102: Thermal & Solvent-Induced Decarboxylation
Symptom: Loss of yield during recrystallization or high-temperature workup. Evolution of gas bubbles (
Solvent Compatibility Table:
| Solvent System | Risk Level | Mechanism Note | Recommendation |
| DMSO / DMF | CRITICAL | Destabilizes ground state of carboxylate; promotes decarboxylation at >80°C. | Avoid for heating steps. |
| Water (Acidic) | High | Protonation of carbonyl oxygen facilitates | Keep pH > 4 during workup. |
| Toluene / DCM | Low | Non-polar environment stabilizes the acid form. | Preferred for extraction. |
| Methanol/Ethanol | Medium | Can form esters (protection) but may solvolyse at high temps. | Good for storage if neutral. |
Ticket #103: Metal-Catalyzed Oxidative Decarboxylation
Symptom: Rapid degradation in the presence of oxidants or metal catalysts (e.g., during crude synthesis of Naproxen).
Mechanism: Transition metals (Cu(II), Fe(III), Mn(III)) coordinate with the carboxylate, facilitating electron transfer and subsequent loss of
Corrective Protocol:
-
Chelation: Add EDTA (0.1 eq) or wash with dilute oxalic acid during workup to sequester trace metals.
-
Reactor Material: Use glass-lined or Hastelloy reactors. Stainless steel (Fe/Ni source) can catalyze degradation at high temperatures.
Experimental Protocols
Protocol A: Stress Testing for Stability Validation
Use this protocol to validate if your current process conditions are safe.
Objective: Determine the
-
Preparation: Dissolve 100 mg of NAA derivative in 1 mL of the target solvent.
-
Control: Keep one aliquot at 4°C in the dark.
-
Thermal Stress: Heat aliquot A to Process Temp (e.g., 60°C) and aliquot B to Process Temp + 20°C (e.g., 80°C) for 4 hours.
-
Oxidative Stress: Add 1 mol% Cu(OAc)
to aliquot C (simulating metal contamination) and heat to 60°C. -
Analysis: Analyze via HPLC (Reverse Phase, C18).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV @ 280 nm (Naphthalene characteristic absorption).
-
Pass Criteria: < 0.5% decrease in AUC relative to Control.
-
Protocol B: Safe Workup for Naproxen/NAA Intermediates
Standard Operating Procedure (SOP) to minimize yield loss.
-
Quench: Cool reaction mixture to < 10°C before quenching.
-
Acidification: If acidifying a carboxylate salt, add dilute HCl slowly to maintain temperature < 20°C. Do not dump acid rapidly.
-
Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate . Avoid leaving the compound in aqueous acidic phase for extended periods.
-
Drying: Dry organic layer over
(Sodium Sulfate).[1] Avoid Magnesium Sulfate ( ) if the compound is highly sensitive, as Lewis acidic Mg sites can occasionally catalyze surface reactions. -
Concentration: Use a Rotary Evaporator with bath temperature
40°C and vacuum < 50 mbar. Do not distill to dryness if the compound is an oil; leave a small amount of solvent or co-evaporate with heptane to induce crystallization.
Frequently Asked Questions (FAQs)
Q: Why does my 1-NAA turn pink/red upon standing? A: This is likely photo-oxidation coupled with decarboxylation. The decarboxylated radical dimerizes or reacts with oxygen to form naphthoquinone-like colored impurities. Fix: Recrystallize from ethanol/water in the dark and store in amber bottles under Nitrogen.
Q: Can I use HPLC to detect the decarboxylated impurity? A: Yes. The decarboxylated product (e.g., 1-methylnaphthalene from 1-NAA) is significantly more non-polar than the parent acid. Troubleshooting: On a standard C18 column, the impurity will elute after the parent acid. Look for a peak with a similar UV spectrum but longer retention time.
Q: I am synthesizing Naproxen, and I see "Impurity R" (Decarboxylated Naproxen). How do I remove it?
A: Decarboxylated Naproxen (2-ethyl-6-methoxynaphthalene) is non-acidic.
Removal: Dissolve the crude mixture in an organic solvent (DCM) and wash with basic water (pH 10-11,
Q: Does the "1-" vs "2-" position on the naphthalene ring matter? A: Yes. 1-NAA is generally more sterically crowded (peri-interaction with the H at position 8). This steric strain can make the 1-isomer slightly more prone to radical cleavage to relieve strain compared to the 2-isomer (like Naproxen precursors), although both are susceptible to benzylic activation.
References
-
Budac, D., & Wan, P. (1992).[2] Photodecarboxylation: mechanism and synthetic utility. Journal of Photochemistry and Photobiology A: Chemistry, 67(2), 135-166.[2]
-
Telvekar, V. N., & Sasane, K. A. (2010).[3][4] Oxidative decarboxylation of 2-aryl carboxylic acids using (diacetoxyiodo) benzene. Synlett, 2010(18), 2778-2780.
-
Shen, Z., et al. (2020).[5] Iron-Promoted Decarboxylation of Arylacetic Acids for the Synthesis of Aromatic Nitriles. Synlett, 31, 1805-1808.[5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6862, 1-Naphthaleneacetic acid.
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids.
Sources
- 1. US5053533A - Process for preparing naproxen - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Iron-Promoted Decarboxylation of Arylacetic Acids for the Synthesis of Aromatic Nitriles with Sodium Nitrite as the Nitrogen Source [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
